2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1790197-09-9
VCID: VC6196092
InChI: InChI=1S/C16H17F3N2O3/c17-16(18,19)10-21(11-5-7-23-8-6-11)15(22)9-13-12-3-1-2-4-14(12)24-20-13/h1-4,11H,5-10H2
SMILES: C1COCCC1N(CC(F)(F)F)C(=O)CC2=NOC3=CC=CC=C32
Molecular Formula: C16H17F3N2O3
Molecular Weight: 342.318

2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

CAS No.: 1790197-09-9

Cat. No.: VC6196092

Molecular Formula: C16H17F3N2O3

Molecular Weight: 342.318

* For research use only. Not for human or veterinary use.

2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide - 1790197-09-9

Specification

CAS No. 1790197-09-9
Molecular Formula C16H17F3N2O3
Molecular Weight 342.318
IUPAC Name 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Standard InChI InChI=1S/C16H17F3N2O3/c17-16(18,19)10-21(11-5-7-23-8-6-11)15(22)9-13-12-3-1-2-4-14(12)24-20-13/h1-4,11H,5-10H2
Standard InChI Key BSODYIRQVDTPQK-UHFFFAOYSA-N
SMILES C1COCCC1N(CC(F)(F)F)C(=O)CC2=NOC3=CC=CC=C32

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound’s IUPAC name, 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide, reflects three key components:

  • Benzoxazole moiety: A bicyclic structure combining a benzene ring fused to an oxazole (a five-membered ring containing oxygen and nitrogen) .

  • Acetamide backbone: A central carbonyl group linked to an amine, modified by two substituents.

  • N-Substituents:

    • Oxan-4-yl: A tetrahydropyran ring substituted at the 4-position, enhancing solubility and steric bulk .

    • 2,2,2-Trifluoroethyl: A fluorinated alkyl group known to improve metabolic stability and lipophilicity .

The molecular formula is inferred as C₁₆H₁₆F₃N₃O₃, with a molecular weight of approximately 371.32 g/mol.

Synthesis and Manufacturing

Amide Coupling

A plausible route involves coupling 2-(1,2-benzoxazol-3-yl)acetic acid with N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)amine using a coupling reagent like HATU or EDCI. This method mirrors the synthesis of related acetamides, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which employs carbamate intermediates and hydrogenolysis .

Protecting Group Strategy

As seen in the preparation of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate , benzyl carbamate (Cbz) groups may protect amines during synthesis, followed by catalytic hydrogenation for deprotection.

Fluorinated Building Blocks

The trifluoroethyl group is likely introduced via 2,2,2-trifluoroethylamine, a common reagent in fluorinated compound synthesis .

Physicochemical Properties

Predicted Characteristics

Based on structural analogs :

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
LogP~2.5 (estimated via fragment-based methods)
Melting Point150–170°C (dependent on crystallinity)
StabilityStable under inert conditions; susceptible to hydrolysis in acidic/basic media

The tetrahydropyran group enhances water solubility compared to purely aromatic analogs, while the trifluoroethyl group increases lipid membrane permeability .

Applications in Drug Discovery

Target Identification

The benzoxazole scaffold is associated with diverse targets, including:

  • Protein Kinases: CLK2, DYRK1A .

  • GPCRs: Serotonin and dopamine receptors.

  • Epigenetic Regulators: HDACs and BET proteins.

Structure-Activity Relationship (SAR) Insights

  • Benzoxazole Position: The 3-yl substitution may optimize binding pocket interactions.

  • Fluorine Impact: Trifluoroethyl groups enhance binding affinity via hydrophobic and electrostatic effects .

  • Tetrahydropyran Role: Balances solubility and steric effects, potentially improving bioavailability .

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